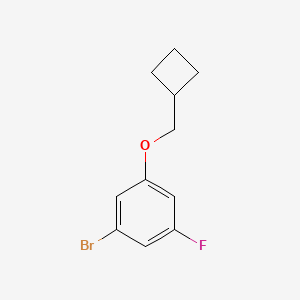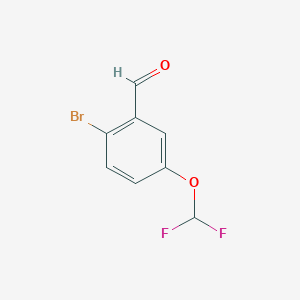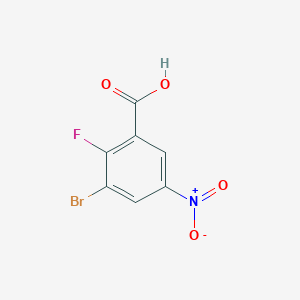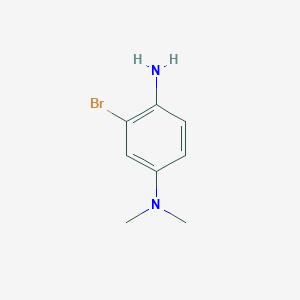
2-Bromo-4-(dimethylamino)aniline
説明
“2-Bromo-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11BrN2 . It is a derivative of aniline, which is a primary amine widely used as a precursor in the synthesis of organobromine compounds .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(dimethylamino)aniline” consists of a bromine atom and a dimethylamino group attached to an aniline ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Aniline derivatives, such as “2-Bromo-4-(dimethylamino)aniline”, are known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .科学的研究の応用
Crystal Structure Characterization
The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been synthesized and characterized using X-ray diffraction. This study provides insights into its crystal structure, including its crystallization in the monoclinic crystal system and the dihedral angles between the aromatic rings in its molecules (Zeng Wu-lan, 2011).
Molecular Conformation Influence
Research on p-Bromo-N-(p-dimethylaminobenzylidene)aniline, a compound similar to 2-Bromo-4-(dimethylamino)aniline, demonstrates how crystal environment influences molecular conformation. The study revealed two independent molecules with markedly different conformations, showcasing the impact of crystal packing effects on molecular arrangements (M. Ahmet, J. Silver, A. Houlton, 1994).
Synthesis and Redox Properties
The synthesis of oligo(N-phenyl-m-aniline)s, including 2-Bromo-4-(dimethylamino)aniline derivatives, has been achieved, along with an analysis of their redox properties. These compounds exhibit distinct cationic states with triplet spin-multiplicity, highlighting their potential in electronic applications (A. Ito, H. Ino, Kazuyoshi Tanaka, K. Kanemoto, Tatsuhisa Kato, 2002).
Structural Analysis of Derivatives
A study on 2-Bromo, 4′-dimethylamino, α-cyanostilbene, a derivative of 2-Bromo-4-(dimethylamino)aniline, highlights its orthorhombic structure. The research emphasizes the steric repulsion in the molecule affecting the coplanarity of phenyl groups, a critical aspect in understanding the molecular dynamics of such compounds (M. V. Meerssche, G. Leroy, 2010).
Charge-Transfer and Proton-Transfer Studies
The interaction between dimethylamino-p-benzaldehyde and o-bromoaniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been studied for charge-transfer and proton-transfer in molecular complexes. This research provides valuable insights into the electronic properties of these compounds (Nobuaki Inoue, Y. Matsunaga, 1973).
Reaction Mechanism Investigation
An investigation into the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, compounds related to 2-Bromo-4-(dimethylamino)aniline, reveals insights into the selectivity and reaction mechanisms. This research is crucial for understanding the chemical reactivity and potential applications of such compounds (Monika Tripathi, Vianney Regnier, Christophe Lincheneau, David Martin, 2017).
将来の方向性
While specific future directions for “2-Bromo-4-(dimethylamino)aniline” are not mentioned in the literature, similar compounds have been studied for their potential applications. For example, one study discusses the use of 1,8-naphthalimide derivatives, which include aniline derivatives, as emissive materials in organic light-emitting diodes . This suggests that “2-Bromo-4-(dimethylamino)aniline” and similar compounds could have potential applications in the field of organic electronics.
特性
IUPAC Name |
2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAMISQAPJLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethylamino)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



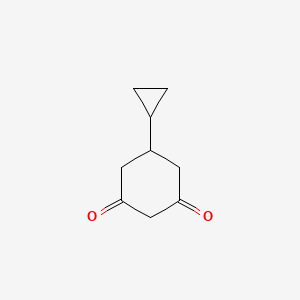

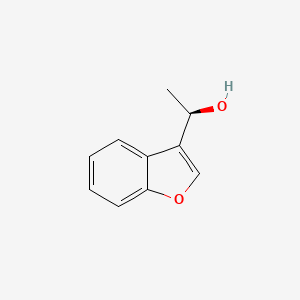
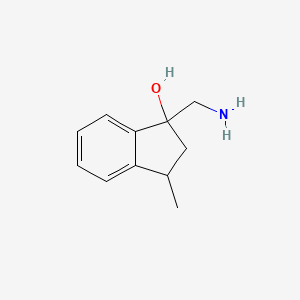

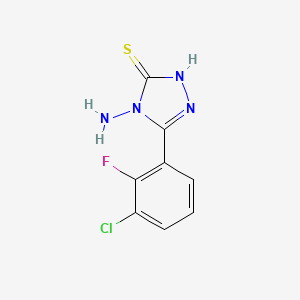
![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
